molecular formula C12H13NO4 B2612839 (S)-N-Cbz-4-methyl-5-oxooxazolidine CAS No. 37661-60-2

(S)-N-Cbz-4-methyl-5-oxooxazolidine

Cat. No.: B2612839
CAS No.: 37661-60-2
M. Wt: 235.239
InChI Key: RPPNACKXIUVYEF-VIFPVBQESA-N
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Description

(S)-N-Cbz-4-methyl-5-oxooxazolidine is a chiral oxazolidine derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. The compound features a five-membered oxazolidine ring with a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom and a methyl group at the fourth position. This configuration imparts specific stereochemical characteristics that are valuable in various synthetic and research contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cbz-4-methyl-5-oxooxazolidine typically involves the cyclization of an appropriate amino alcohol precursor. One common method includes the reaction of (S)-4-methyl-2-oxazolidinone with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization to form the oxazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Cbz-4-methyl-5-oxooxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group or reduce the oxazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include deprotected amines or reduced oxazolidine derivatives.

    Substitution: Products depend on the nucleophile used and can include various substituted oxazolidines.

Scientific Research Applications

(S)-N-Cbz-4-methyl-5-oxooxazolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis and chiral resolution.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-N-Cbz-4-methyl-5-oxooxazolidine involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, the compound’s chiral center plays a crucial role in inducing stereoselectivity in reactions. In biological contexts, it may interact with enzymes or receptors, influencing their activity and leading to desired biochemical outcomes.

Comparison with Similar Compounds

    ®-N-Cbz-4-methyl-5-oxooxazolidine: The enantiomer of the compound, which may exhibit different stereochemical properties and reactivity.

    N-Cbz-4-methyl-5-oxooxazolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    N-Cbz-4-methyl-2-oxazolidinone: A structurally related compound with a different substitution pattern on the oxazolidine ring.

Uniqueness: (S)-N-Cbz-4-methyl-5-oxooxazolidine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring high enantioselectivity and precision.

Properties

IUPAC Name

benzyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPNACKXIUVYEF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326665
Record name (S)-N-Cbz-4-methyl-5-oxooxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-25-8
Record name (S)-N-Cbz-4-methyl-5-oxooxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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